molecular formula C12H21NO4 B11816523 Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate

Cat. No.: B11816523
M. Wt: 243.30 g/mol
InChI Key: DTNHNIWJOSUBCF-UHFFFAOYSA-N
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Description

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms within the ring system adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable lactone with an amine under controlled conditions to form the spirocyclic intermediate. This intermediate is then further reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug discovery, particularly for designing molecules with biological activity.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate is largely dependent on its specific application. In drug discovery, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The presence of functional groups such as the hydroxymethyl and ester groups allows for further chemical modifications to optimize its activity and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic framework. This combination imparts distinct chemical reactivity and versatility, making it a valuable building block in organic synthesis and drug discovery.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(6-14)4-5-16-12/h9,14H,4-8H2,1-3H3

InChI Key

DTNHNIWJOSUBCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CO

Origin of Product

United States

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